1,10-Phenanthrolin-5-ol
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Overview
Description
1,10-Phenanthrolin-5-ol is a heterocyclic organic compound derived from 1,10-phenanthroline. It is characterized by the presence of a hydroxyl group at the 5th position of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-5-ol can be synthesized through various methods. One common approach involves the oxidation of 1,10-phenanthroline using an oxidizing agent such as hydrogen peroxide or peroxomonosulfate ion in an acidic medium . The reaction typically requires controlled conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthrolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxomonosulfate ion, acidic medium.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated phenanthroline derivatives.
Scientific Research Applications
1,10-Phenanthrolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in biochemical assays to study metal-protein interactions and enzyme activities.
Industry: Utilized in the development of luminescent materials and sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 1,10-Phenanthrolin-5-ol involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can modulate the activity of metalloenzymes and disrupt metal-dependent biological processes . The compound’s interaction with metal ions also influences its photophysical properties, making it useful in various analytical applications.
Comparison with Similar Compounds
1,10-Phenanthrolin-5-ol can be compared with other similar compounds such as:
1,10-Phenanthroline: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
2,2’-Bipyridine: Another chelating agent, but with different coordination properties and stability.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness: this compound’s unique hydroxyl group at the 5th position enhances its reactivity and allows for the formation of a wider range of derivatives compared to its parent compound, 1,10-phenanthroline .
Properties
CAS No. |
92695-51-7 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1,10-phenanthrolin-5-ol |
InChI |
InChI=1S/C12H8N2O/c15-10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7,15H |
InChI Key |
SNBOLBZXDXGTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)O |
Origin of Product |
United States |
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